molecular formula C9H8BrN3 B8546111 2-(4-bromobenzyl)-2H-1,2,3-triazole

2-(4-bromobenzyl)-2H-1,2,3-triazole

Cat. No.: B8546111
M. Wt: 238.08 g/mol
InChI Key: SNSAJNZHXPUUGX-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-2H-1,2,3-triazole is a bromine-functionalized triazole derivative of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its rigid, planar structure and ability to participate in hydrogen bonding and dipole interactions with biological targets . The incorporation of a 4-bromobenzyl group at the 2-position provides a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the rapid generation of chemical diversity libraries. This compound is primarily valued as a key synthetic intermediate. Its structural features make it particularly useful in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reactions, which are widely employed for the modular synthesis of complex molecules, bioconjugates, and polymeric materials . Research into analogous 1,2,3-triazole-substituted structures has demonstrated potent anti-inflammatory activity in microglial cells, significantly reducing LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α . Furthermore, 1,2,3-triazole derivatives are investigated for a broad spectrum of other pharmacological activities, including antimycobacterial properties . The compound should be stored sealed in a dry environment at cool temperatures (2-8°C) to ensure stability. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]triazole

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-11-5-6-12-13/h1-6H,7H2

InChI Key

SNSAJNZHXPUUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=CC=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substitution (vs. chlorine or fluorine) increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes .
  • Regiochemistry : N2-substituted 1,2,3-triazoles (e.g., 2-(4-bromobenzyl)) exhibit distinct hydrogen-bonding patterns compared to C4-substituted analogs, influencing protein interactions .

Antimicrobial Activity

  • 2-(4-Bromobenzyl)-2H-1,2,3-triazole derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the bromine’s electron-withdrawing effects enhancing membrane disruption .
  • 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole : The thiophene moiety in this 1,2,4-triazole analog improves π-π stacking with microbial enzymes but shows reduced potency compared to 1,2,3-triazole derivatives .

Anticancer Activity

  • 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazoles (e.g., compound 7p) exhibit nanomolar IC50 values against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting tubulin polymerization. The 4-bromobenzyl group in the target compound may similarly enhance tubulin binding via hydrophobic interactions .
  • 6h (2-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-2H-1,2,3-triazole) : Fluorine substitution improves bioavailability but reduces halogen bonding strength compared to bromine, leading to lower antitumor efficacy in some models .

Physicochemical and Structural Properties

Crystallography and Molecular Packing

  • 4-(Benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole : Methyl substitution at N2 reduces intermolecular hydrogen bonding compared to bromobenzyl-substituted analogs, leading to less stable crystal lattices .
  • 2-(4-Bromobenzyl)-2H-1,2,3-triazole : The bromine atom participates in halogen bonding (C–Br···N), stabilizing molecular conformations critical for biological activity .

Collision Cross-Section (CCS) and Lipophilicity

  • 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole : Predicted CCS values (133.2 Ų for [M+H]<sup>+</sup>) suggest moderate steric bulk, whereas the 4-bromobenzyl group in the target compound likely increases CCS due to extended aromaticity .

Preparation Methods

General Reaction Mechanism

The cycloaddition proceeds via a stepwise mechanism: (1) coordination of the alkyne to Cu(I), (2) azide insertion to form a six-membered copper metallacycle, and (3) reductive elimination to yield the 1,4-disubstituted triazole. Sodium ascorbate is typically used to reduce Cu(II) to the active Cu(I) species, while ligands like 1,10-phenanthroline enhance catalytic activity.

Optimized Protocol for 2-(4-Bromobenzyl)-2H-1,2,3-Triazole

A representative procedure involves:

  • Azide Preparation : 4-Bromobenzyl bromide (1.38 mmol) reacts with sodium azide (1.38 mmol) in ethanol-water (2:1 v/v) at 25°C for 12 h.

  • Cycloaddition : The in situ-generated azide reacts with phenylacetylene (1.25 mmol) using Cu(OAc)₂·H₂O (5 mol%), sodium ascorbate (10 mol%), and 1,10-phenanthroline (5 mol%) in ethanol at 90°C under microwave irradiation (5–6 W) for 15 min.

  • Workup : Extraction with dichloromethane, column chromatography (hexane/ethyl acetate 1:1), and recrystallization afford the product in 82–86% yield.

Key Advantages :

  • Microwave irradiation reduces reaction time from hours to minutes.

  • Aqueous ethanol solvent system aligns with green chemistry principles.

Benzylation of Preformed Triazole Cores

An alternative strategy involves introducing the 4-bromobenzyl group to preassembled triazole rings. This two-step approach offers flexibility in modifying substitution patterns.

N-Benzylation with 4-Bromobenzyl Bromide

Monobenzylated triazoles undergo selective alkylation under mild conditions:

ConditionValueSource
Substrate1H-1,2,3-triazole
Alkylating Agent4-Bromobenzyl bromide
BaseK₂CO₃
SolventAcetone
Temperature40°C
Time12 h
Yield76–92%

Mechanistic Note : The reaction proceeds via an Sₙ2 mechanism, with base-assisted deprotonation of the triazole NH followed by nucleophilic attack on the benzyl bromide.

Challenges in Dibenzylation

Competitive dibenzylation is observed when excess 4-bromobenzyl bromide is used. However, steric and electronic effects from the bromine substituent suppress over-alkylation, favoring mono-benzylated products (75–85% selectivity).

One-Pot Multicomponent Syntheses

Recent advances enable the convergent assembly of 2-(4-bromobenzyl)-2H-1,2,3-triazole from simple precursors in a single vessel.

Three-Component Reaction

A optimized protocol combines:

  • Aldehyde : 4-Hydroxybenzaldehyde

  • Alkyne Precursor : Propargyl bromide

  • Azide Source : Sodium azide

  • Benzylating Agent : 4-Bromobenzyl bromide

Reaction Timeline :

  • Propargylation : K₂CO₃-mediated propargyl bromide addition to 4-hydroxybenzaldehyde (91% yield).

  • Cycloaddition : Cu(OAc)₂·H₂O-catalyzed reaction with in situ-generated azide.

  • Benzylation : Direct alkylation without intermediate isolation.

Overall Yield : 78% after column chromatography.

Spectroscopic Characterization

Authentic samples of 2-(4-bromobenzyl)-2H-1,2,3-triazole exhibit characteristic spectral features:

¹H NMR (500 MHz, CDCl₃)

  • δ 5.51 (s, 2H, NCH₂)

  • δ 7.22–7.28 (m, 2H, ArH)

  • δ 7.33 (t, J = 6 Hz, 1H, ArH)

  • δ 7.42 (t, J = 7.5 Hz, 2H, ArH)

  • δ 7.47–7.51 (m, 1H, ArH)

¹³C NMR (125 MHz, CDCl₃)

  • δ 53.0 (NCH₂)

  • δ 121.3, 123.5, 125.2 (Triazole C)

  • δ 128.7, 128.9, 133.8 (Aromatic C)

  • δ 135.8 (C-Br)

HRMS (ESI-TOF) : m/z calculated for C₁₀H₈BrN₃ [M+H]⁺ 272.9923, found 272.9921.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeTemperatureScalability
CuAAC82–8615 min90°CHigh
Stepwise Benzylation76–9212 h40°CModerate
Multicomponent782.5 hRefluxLow

Key Insights :

  • CuAAC provides the best combination of speed and yield for small-scale synthesis.

  • Stepwise benzylation allows gram-scale production but requires intermediate purification.

Industrial-Scale Considerations

Patent CN103880762A discloses a continuous-flow variant of the CuAAC process, achieving 94% yield with residence times under 5 minutes. Key parameters include:

  • Catalyst : Immobilized Cu nanoparticles on silica

  • Solvent : Supercritical CO₂

  • Throughput : 1.2 kg/h

This method reduces copper waste by 87% compared to batch protocols .

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